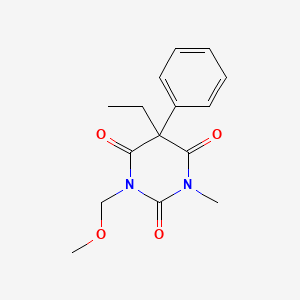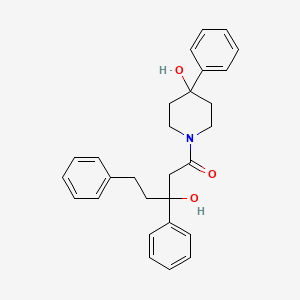
3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one is a complex organic compound that features a piperidine ring, a phenyl group, and multiple hydroxyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen atoms, typically converting hydroxyl groups to hydrogen atoms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler hydrocarbons .
Aplicaciones Científicas De Investigación
3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylpiperidine: A simpler analog with similar structural features.
4-Hydroxy-4-phenylpiperidine: Shares the piperidine ring and hydroxyl group but lacks the additional phenyl groups.
3-Hydroxy-1-methylpiperidine: Another related compound with a different substitution pattern.
Uniqueness
3-Hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one is unique due to its specific combination of functional groups and structural complexity.
Propiedades
Número CAS |
49747-88-8 |
|---|---|
Fórmula molecular |
C28H31NO3 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
3-hydroxy-1-(4-hydroxy-4-phenylpiperidin-1-yl)-3,5-diphenylpentan-1-one |
InChI |
InChI=1S/C28H31NO3/c30-26(29-20-18-27(31,19-21-29)24-12-6-2-7-13-24)22-28(32,25-14-8-3-9-15-25)17-16-23-10-4-1-5-11-23/h1-15,31-32H,16-22H2 |
Clave InChI |
JLVMQHPMGWHVJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=CC=C2)O)C(=O)CC(CCC3=CC=CC=C3)(C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


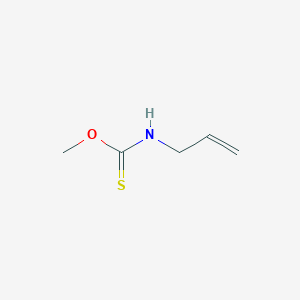
![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)
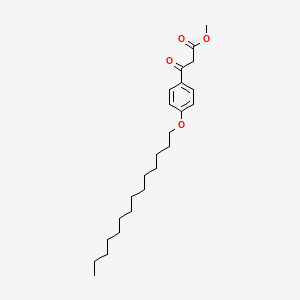
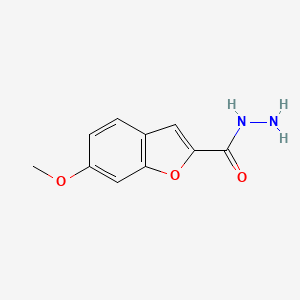
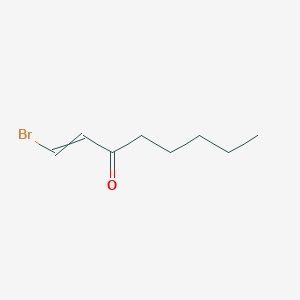
![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}phenol](/img/structure/B14651912.png)


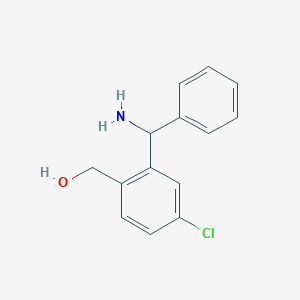
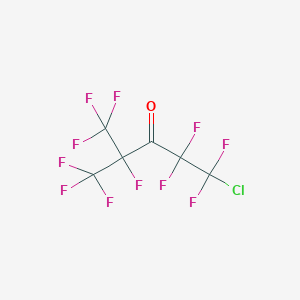
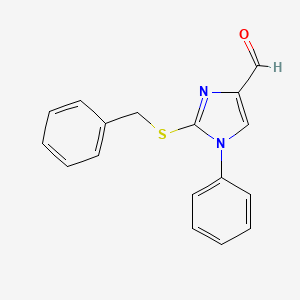
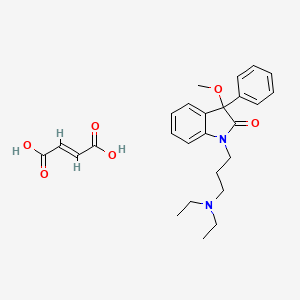
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
